molecular formula C9H9F3N2S B1445870 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine CAS No. 1713160-43-0

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine

Cat. No. B1445870
M. Wt: 234.24 g/mol
InChI Key: UFODWPNDKZSZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine is a chemical compound that has gained significant interest in scientific research over the past few years. It is a heterocyclic compound that contains both a pyridine and a thiazolidine ring. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The exact mechanism of action of 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine is not fully understood. However, it is believed to act on various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways play a crucial role in various cellular processes, including cell growth, differentiation, and survival.

Biochemical And Physiological Effects

Studies have shown that 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine has various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, the compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine in lab experiments is its ability to selectively target specific signaling pathways in the body. This makes it a valuable tool for studying the role of these pathways in various cellular processes. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine. One direction is to further explore its potential therapeutic effects against various diseases, including cancer and Alzheimer's disease. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, there is potential for the development of new synthetic methods for the compound, which could improve its solubility and make it easier to work with in lab experiments.

Scientific Research Applications

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine has been found to have various scientific research applications. One of the most promising applications is in the field of drug discovery. The compound has been found to have potential therapeutic effects against various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c10-9(11,12)8-2-1-7(5-13-8)14-3-4-15-6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFODWPNDKZSZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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